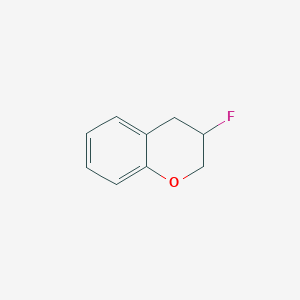
3-Fluorochroman
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-氟代色满是一种色满的氟化衍生物,色满是一种双环有机化合物。色满环结构第三位上的氟原子赋予该分子独特的化学和物理性质。由于其潜在的生物活性及其应用,该化合物在药物化学和材料科学等领域引起了极大的兴趣。
准备方法
合成路线和反应条件: 3-氟代色满的合成通常涉及色满衍生物的氟化。一种常见的方法是亲核取代反应,其中色满环上的适当离去基团被氟原子取代。这可以使用氟化钾或氟化铯等试剂在适当的条件下实现。
工业生产方法: 3-氟代色满的工业生产可能涉及使用专门设备进行大规模氟化工艺,以处理氟气或其他氟化剂。反应条件经过优化以确保产品的高收率和纯度,通常涉及控制温度和压力。
化学反应分析
反应类型: 3-氟代色满会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成氟化色满酮或色酮。
还原: 还原反应可以将3-氟代色满转化为其相应的二氢衍生物。
取代: 在特定条件下,氟原子可以被其他官能团取代。
常见试剂和条件:
氧化: 在酸性或碱性介质中使用高锰酸钾或三氧化铬等试剂。
还原: 使用负载在碳上的钯或其他金属催化剂进行催化氢化。
取代: 使用甲醇钠或乙醇钠等亲核试剂。
主要产品:
氧化: 氟化色满酮或色酮。
还原: 二氢-3-氟代色满衍生物。
取代: 取决于所用亲核试剂的不同,各种取代的色满衍生物。
科学研究应用
3-氟代色满在科学研究中具有广泛的应用:
化学: 用作合成更复杂的氟化化合物的构建模块。
生物学: 对其潜在的生物活性进行研究,包括抗菌和抗癌特性。
医学: 在药物发现中被探索为各种治疗领域的先导化合物。
工业: 用于开发具有特定性能的先进材料,例如提高热稳定性和抗降解性能。
作用机制
3-氟代色满的作用机制涉及其与特定分子靶标的相互作用。氟原子可以影响化合物对酶或受体的结合亲和力和选择性。这可以调节各种生物途径,从而导致观察到的生物效应。目前正在对分子靶标和途径进行详细研究,以充分阐明该化合物的作用机制。
类似化合物:
3-氟代色酮: 一种结构类似的化合物,在第四位上有一个羰基。
3-氟代色满醇: 3-氟代色满的羟基化衍生物。
3-氟代色烯: 色满环中有一个双键的化合物。
独特性: 3-氟代色满因其特定的取代模式以及氟原子的存在而具有独特性,这赋予了其独特的化学和物理性质。这使其成为各种应用的宝贵化合物,特别是在药物化学和材料科学领域。
相似化合物的比较
3-Fluorochromone: A structurally similar compound with a carbonyl group at the fourth position.
3-Fluorochromanol: A hydroxylated derivative of 3-Fluorochroman.
3-Fluorochromene: A compound with a double bond in the chroman ring.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the fluorine atom, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
生物活性
3-Fluorochroman, specifically its derivative this compound-4-one, is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of this compound
This compound-4-one is characterized by the presence of a fluorine atom at the third carbon of the chromanone structure. This modification enhances its chemical reactivity and biological properties compared to its parent compound, chroman-4-one. The molecular formula for this compound-4-one is C₉H₇FO, with a molecular weight of approximately 166.15 g/mol.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes such as acetylcholinesterase and tyrosinase. The fluorine atom enhances binding affinity, leading to significant enzyme modulation.
- Cell Signaling Pathways : It has been shown to influence key cellular pathways, notably the NF-κB signaling pathway, which is crucial in inflammation and immune responses. By inhibiting this pathway, this compound reduces the expression of pro-inflammatory cytokines.
- Oxidative Stress Response : The compound interacts with proteins involved in oxidative stress, enhancing the activity of superoxide dismutase and catalase, thereby promoting detoxification processes within cells.
Pharmacological Activities
Research indicates that this compound possesses multiple pharmacological activities:
- Anticancer Properties : Studies have demonstrated its potential in inhibiting cancer cell proliferation. For instance, it has shown effectiveness against various cancer cell lines, including HCT116 and H460 .
- Antimicrobial Effects : The compound exhibits notable antimicrobial activity against a range of pathogens, making it a candidate for further development as an antimicrobial agent .
- Antioxidant Activity : The antioxidant properties of this compound have been confirmed through various assays, indicating its potential to protect cells from oxidative damage .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antioxidant Activity Study : A study assessed the antioxidative capacity of this compound derivatives using DPPH and FRAP assays. Results indicated significant antioxidant activity (IC50 values ranging from 3.78 mM to 5.68 mM) for certain derivatives .
- Anticancer Efficacy : In vitro studies on HCT116 cells revealed that certain derivatives exhibited IC50 values as low as 0.6 µM, highlighting their potential as anticancer agents while showing reduced cytotoxicity towards non-tumoral cells .
- QSAR Analysis : Quantitative structure-activity relationship (QSAR) models were developed to correlate chemical properties with biological activity, providing insights into the design of more potent derivatives .
Comparison with Similar Compounds
The unique properties of this compound can be contrasted with other related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Chroman-4-one | Base structure | Lacks fluorine; serves as a parent compound |
| 2-Fluorochroman-4-one | Fluorinated derivative | Fluorine at the 2-position; different biological activity |
| 3-Bromochroman-4-one | Halogenated derivative | Bromine instead of fluorine; different reactivity |
| 6-Fluorochroman-4-one | Fluorinated derivative | Fluorine at the 6-position; potential for different interactions |
The presence of fluorine at the 3-position significantly alters the chemical reactivity and biological profile compared to other derivatives, enhancing its therapeutic potential.
属性
分子式 |
C9H9FO |
|---|---|
分子量 |
152.16 g/mol |
IUPAC 名称 |
3-fluoro-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C9H9FO/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8H,5-6H2 |
InChI 键 |
MNNHSKKUQDWMJJ-UHFFFAOYSA-N |
规范 SMILES |
C1C(COC2=CC=CC=C21)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















